molecular formula C17H16ClN3O2S2 B2380889 N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252864-91-7

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2380889
CAS No.: 1252864-91-7
M. Wt: 393.9
InChI Key: GFOTXYLYCIUGOT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN3O2S2 and its molecular weight is 393.9. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c1-3-21-16(23)15-12(6-7-24-15)20-17(21)25-9-14(22)19-13-8-11(18)5-4-10(13)2/h4-8H,3,9H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOTXYLYCIUGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O2S2C_{23}H_{20}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 470.01 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is often associated with various biological activities due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. In vitro studies have determined the Minimum Inhibitory Concentration (MIC) values for several pathogens:

Bacterial StrainMIC (µg/mL)
Escherichia coli8
Staphylococcus aureus4
Bacillus subtilis16
Salmonella typhi32
Mycobacterium tuberculosis12

The compound shows particularly strong efficacy against Staphylococcus aureus , a common cause of infections, indicating its potential as an antimicrobial agent .

Cytotoxicity Against Cancer Cell Lines

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

A summary of cytotoxicity results against selected cancer cell lines is presented below:

Cell LineIC50 (µM)
MCF7 (breast cancer)15
HCT116 (colon cancer)10
A549 (lung cancer)20

These findings suggest that the compound may serve as a lead candidate for further development as an anticancer agent .

The mechanisms underlying the biological activity of this compound are multifaceted.

  • Antimicrobial Mechanism : The antimicrobial activity is primarily attributed to the compound's ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways. The thienopyrimidine structure enhances penetration into bacterial cells .
  • Cytotoxic Mechanism : For its anticancer effects, initial studies suggest that it may interfere with enzymes involved in cell cycle regulation and apoptosis pathways. Further kinetic and binding affinity studies are necessary to elucidate these interactions in detail .

Case Studies and Research Findings

Several studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as promising therapeutic agents. For instance:

  • Antimycobacterial Activity : A study demonstrated that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} showed significant activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .
  • Toxicity Assessments : Toxicity evaluations using hemolytic assays revealed that most potent derivatives exhibited non-toxic profiles up to certain concentrations (200 µmol/L), which is crucial for developing safe therapeutic agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.